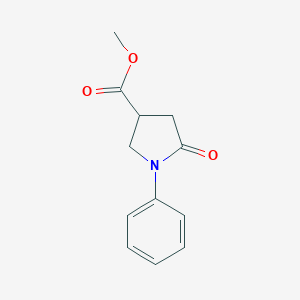

Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-12(15)9-7-11(14)13(8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIAHHVOKOCPNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387211 | |

| Record name | methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64320-92-9 | |

| Record name | methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. The document delineates a robust and widely utilized synthetic pathway commencing from readily available starting materials, itaconic acid and aniline. A detailed exposition of the reaction mechanism, step-by-step experimental protocols, and critical process parameters are presented. Furthermore, a prospective alternative synthetic strategy employing an intramolecular Dieckmann condensation is discussed, offering a convergent and potentially efficient approach to the target molecule. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing both established methodologies and forward-looking synthetic perspectives.

Introduction: The Significance of the Pyrrolidinone Core

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its prevalence in pharmaceuticals stems from its ability to engage in various biological interactions, often acting as a bioisostere for other functional groups and providing a rigid framework for the precise orientation of pharmacophoric elements. This compound, in particular, serves as a versatile building block for the synthesis of a diverse array of more complex molecules with potential therapeutic applications, including but not limited to, antiviral, anticancer, and central nervous system-active agents. The strategic placement of the phenyl, lactam, and ester functionalities offers multiple points for chemical diversification, making its efficient and scalable synthesis a topic of considerable importance.

Primary Synthetic Route: Michael Addition and Intramolecular Amidation

The most established and frequently cited method for the synthesis of the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid core involves a two-step sequence initiated by the reaction of itaconic acid with aniline, followed by intramolecular cyclization. The resulting carboxylic acid is then subjected to esterification to yield the target methyl ester.

Overall Synthetic Scheme

Caption: Primary synthetic pathway to the target molecule.

Mechanistic Insights

The formation of the pyrrolidinone ring from itaconic acid and aniline is a classic example of a tandem Michael addition-intramolecular amidation reaction.

-

Aza-Michael Addition: The reaction is initiated by the nucleophilic attack of the aniline nitrogen onto the β-carbon of the α,β-unsaturated dicarboxylic acid (itaconic acid). This conjugate addition is facilitated by the electron-withdrawing nature of the two carboxylic acid groups, which polarize the double bond, making the β-carbon electrophilic.

-

Intramolecular Amidation: Following the Michael addition, the newly formed secondary amine is positioned to react with one of the carboxylic acid groups in an intramolecular fashion. Under thermal conditions, this leads to the formation of a stable five-membered lactam ring with the concomitant elimination of a molecule of water.

The subsequent conversion of the carboxylic acid to the methyl ester is typically achieved through a Fischer esterification. This acid-catalyzed reaction involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of water result in the formation of the methyl ester.

A Technical Guide to the Spectroscopic Characterization of Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis for this compound. The guide emphasizes the interpretation of spectroscopic data and provides field-proven experimental protocols.

Molecular Structure and Key Features

This compound possesses a multifaceted structure, incorporating a γ-lactam ring, an N-phenyl substituent, and a methyl ester group. These features give rise to a distinct spectroscopic fingerprint. The molecular formula is C₁₂H₁₃NO₃, and the molecular weight is approximately 219.24 g/mol .[1] Understanding the interplay of these functional groups is paramount to interpreting the spectral data accurately.

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the pyrrolidine ring, the N-phenyl group, and the methyl ester. The chemical shifts are influenced by the electronic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Phenyl-H (ortho, meta, para) | 7.0 - 7.5 | Multiplet | - | 5H |

| Pyrrolidine-H3 | 3.8 - 4.0 | Multiplet | - | 1H |

| Pyrrolidine-H4 (diastereotopic) | 2.8 - 3.2 | Multiplet | - | 2H |

| Pyrrolidine-H2 (diastereotopic) | 3.9 - 4.2 | Multiplet | - | 2H |

| Methyl Ester-H | ~3.7 | Singlet | - | 3H |

-

Rationale for Predictions: The aromatic protons of the N-phenyl group are expected to appear in the downfield region (7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current.[2][3][4] The protons on the pyrrolidine ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The diastereotopic nature of the protons at positions 2 and 4 arises from the chiral center at position 3, leading to distinct chemical shifts and couplings. The methyl ester protons will appear as a sharp singlet around 3.7 ppm, a characteristic region for such functional groups.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Lactam) | 170 - 175 |

| C=O (Ester) | 170 - 175 |

| Phenyl-C (ipso) | 135 - 140 |

| Phenyl-C (ortho, meta, para) | 118 - 130 |

| Pyrrolidine-C3 | 40 - 45 |

| Pyrrolidine-C4 | 30 - 35 |

| Pyrrolidine-C2 | 45 - 50 |

| Methyl Ester-C | 50 - 55 |

-

Rationale for Predictions: The carbonyl carbons of the lactam and ester groups are expected to resonate at the downfield end of the spectrum (170-175 ppm).[5] The aromatic carbons will appear in the 118-140 ppm range.[6] The sp³ hybridized carbons of the pyrrolidine ring and the methyl ester will be found in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[7][8][9][10]

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8][9][10]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.

-

Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrumental Parameters:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using an appropriate number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the lactam, ester, and aromatic functionalities.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| C=O (Lactam) | 1680 - 1700 | Stretching |

| C=O (Ester) | 1735 - 1750 | Stretching |

| C-N (Lactam) | 1250 - 1350 | Stretching |

| C-O (Ester) | 1150 - 1250 | Stretching |

| Aromatic C=C | 1450 - 1600 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

-

Rationale for Predictions: The carbonyl stretching frequency of the γ-lactam is typically found in the 1680-1700 cm⁻¹ region.[12] The ester carbonyl stretch is expected at a higher wavenumber, around 1735-1750 cm⁻¹.[13] The presence of the N-phenyl group will give rise to aromatic C=C and C-H stretching vibrations in their characteristic regions.

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, several methods can be employed to obtain an IR spectrum.[14][15][16]

Thin Film Method:

-

Dissolve a small amount of the compound (a few milligrams) in a volatile solvent (e.g., dichloromethane or acetone).[15]

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.

-

Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.

KBr Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural confirmation.[17]

Predicted Mass Spectrum and Fragmentation

For this compound (MW ≈ 219.24), the mass spectrum obtained using a soft ionization technique like electrospray ionization (ESI) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 220.[18][19] Other adducts such as [M+Na]⁺ at m/z 242 may also be observed.[19]

Under conditions that induce fragmentation (e.g., collision-induced dissociation), a characteristic pattern is expected.[20]

Caption: A plausible fragmentation pathway for this compound.

-

Rationale for Fragmentation: The fragmentation is likely to be initiated by the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃) from the molecular ion.[21] Cleavage of the N-phenyl bond can lead to the formation of a phenyl cation (m/z 77). Further fragmentation of the pyrrolidine ring can also occur. The cleavage of the β-lactam ring is also a common fragmentation pathway for such structures.[22]

Experimental Protocol for LC-MS

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of such compounds.[1][18][23][24]

Sample Preparation:

-

Prepare a dilute solution of the compound (typically in the low ppm or ppb range) in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

-

Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.

LC-MS Parameters:

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid) to promote protonation.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended.

-

Mass Analyzer: Set to scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

For fragmentation studies, a tandem mass spectrometer (MS/MS) can be used with collision-induced dissociation (CID).

-

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While experimental data for this specific molecule is not widely published, a comprehensive and reliable spectroscopic profile can be predicted based on the analysis of its functional groups and comparison with structurally related compounds. The protocols and interpretations provided in this guide offer a robust framework for researchers to acquire and analyze the spectroscopic data of this and similar molecules, facilitating its identification, purity assessment, and further investigation in drug discovery and development.

References

-

A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples. (n.d.). Retrieved from [Link]

-

IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Retrieved from [Link]

-

Lab 2 - Infrared Spectroscopy (IR) - WebAssign. (n.d.). Retrieved from [Link]

-

LC/MS detection: powerful tool for organic compound analysis. (2013, April 1). Scientist Live. Retrieved from [Link]

-

This compound (C12H13NO3) - PubChemLite. (n.d.). Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

Infrared Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]

-

Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). Alwsci. Retrieved from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]

-

LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis - Shimadzu. (n.d.). Retrieved from [Link]

-

Liquid chromatography–mass spectrometry - Wikipedia. (n.d.). Retrieved from [Link]

-

Basics of LC/MS. (n.d.). Retrieved from [Link]

-

Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. (2021, September 25). Impactfactor. Retrieved from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

IR_lectureNotes.pdf. (n.d.). Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

-

1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. Retrieved from [Link]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Retrieved from [Link]

-

Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. (n.d.). PMC - NIH. Retrieved from [Link]

-

1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (2002, May 22). Semantic Scholar. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Fourier-transform infrared spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved from [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (2025, September 11). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

Sources

- 1. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. [PDF] 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics | Semantic Scholar [semanticscholar.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. www1.udel.edu [www1.udel.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples [opg.optica.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. webassign.net [webassign.net]

- 17. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 18. scientistlive.com [scientistlive.com]

- 19. Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis [shimadzu.com]

- 24. sites.bu.edu [sites.bu.edu]

methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate chemical properties

An In-depth Technical Guide to Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidinone Core in Modern Synthesis

The 5-oxo-1-phenylpyrrolidine-3-carboxylate scaffold represents a cornerstone in contemporary medicinal chemistry and synthetic route design. As a functionalized derivative of the pyroglutamic acid family, this molecule serves not merely as a passive building block but as a versatile intermediate, primed for a variety of chemical transformations. Its rigid, five-membered lactam ring, coupled with the electronically influential N-phenyl group and a reactive ester at the C3 position, provides a unique combination of stability and reactivity. This guide offers an in-depth exploration of its chemical properties, synthesis, and reactivity, providing the technical insights necessary for its effective application in research and development programs. The strategic importance of this scaffold lies in its frequent appearance as a key intermediate in the synthesis of complex heterocyclic systems, particularly those with demonstrated biological activity.[1]

Section 1: Core Chemical & Physical Properties

A precise understanding of a compound's physical properties is fundamental to its application in experimental work, guiding decisions on solvent selection, purification methods, and reaction conditions. While extensive experimental data for this compound is not consolidated in a single public source, we can compile its core characteristics from chemical databases and infer related properties from close structural analogs.

Structural and Molecular Data

The foundational properties of the molecule are summarized in the table below. The molecular formula, C₁₂H₁₃NO₃, and weight are critical for stoichiometric calculations in reaction planning.[2] The InChI and SMILES identifiers provide standardized, machine-readable representations of the structure, essential for database searches and computational modeling.[3]

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 64320-92-9 | [4][5] |

| Molecular Formula | C₁₂H₁₃NO₃ | [2] |

| Molecular Weight | 219.24 g/mol | [2] |

| Monoisotopic Mass | 219.08954 Da | [3] |

| SMILES | COC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 | [3] |

| InChI Key | OIAHHVOKOCPNJP-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 0.8 | [3] |

Physical Properties (Analog-Based)

| Property | Value (for N-benzyl analog) | Source |

| Appearance | White powder / crystalline solid | [6] |

| Melting Point | 63-65 °C | [6] |

| Solubility | Soluble in methanol, likely soluble in other polar organic solvents like ethyl acetate, DCM, and THF. | [6] |

The choice to use an analog for physical property estimation is a common practice in synthetic chemistry when primary data is absent. The N-benzyl analog shares the same core lactam and methyl ester functionalities, with the primary difference being the methylene spacer between the nitrogen and the phenyl ring. This structural similarity suggests that intermolecular forces, which dictate melting points, will be of a comparable magnitude.

Section 2: Synthesis and Purification

The most direct and widely cited route to this class of compounds is the Michael addition of an amine to an itaconate diester, followed by spontaneous intramolecular cyclization. This approach is efficient and leverages readily available starting materials.

Synthetic Workflow: Michael Addition & Cyclization

The synthesis involves a one-pot reaction between aniline and dimethyl itaconate. The mechanism proceeds via an aza-Michael addition of the aniline nitrogen to the electron-deficient alkene of the itaconate. This is followed by an intramolecular aminolysis, where the newly introduced secondary amine attacks one of the methyl ester groups, eliminating methanol and forming the stable five-membered lactam ring.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis of the N-benzyl analog and is expected to provide high yields for the N-phenyl target compound.[6] The primary justification for this adaptation is the similar nucleophilicity and reaction mechanism of aniline compared to benzylamine in this context.

Materials:

-

Dimethyl itaconate (1.0 eq)

-

Aniline (1.0 eq)

-

Methanol (approx. 5 mL per gram of dimethyl itaconate)

-

Petroleum ether or hexanes (for trituration)

-

2-Propyl ether (optional, for recrystallization)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add dimethyl itaconate and methanol. Stir until the ester is fully dissolved.

-

Amine Addition: Add aniline (1.0 molar equivalent) to the solution at ambient temperature. The reaction is typically exothermic, but external cooling is not usually necessary on a lab scale.

-

Reaction Monitoring: The reaction can be stirred at ambient temperature. For the N-benzyl analog, allowing the reaction to stand over a weekend was sufficient for completion.[6] Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Work-up and Isolation: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. This will typically yield a viscous oil or semi-solid residue. b. Add petroleum ether or hexanes to the residue and triturate (scrape and stir with a spatula). This process induces crystallization by dissolving minor impurities while the desired product precipitates. c. Collect the resulting solid by vacuum filtration, washing the filter cake with a small amount of cold petroleum ether.

-

Purification: a. The crude product is often of high purity. However, for analytical samples, recrystallization can be performed. Based on the analog, a solvent like 2-propyl ether is effective.[6] b. Dry the final product under vacuum to yield the title compound as a white or off-white solid.

This self-validating protocol relies on the physical transformation from a liquid/oil to a crystalline solid as a primary indicator of successful synthesis and isolation. The final purity can be confirmed via melting point analysis and the spectroscopic methods outlined in the next section.

Section 3: Spectroscopic and Analytical Characterization

Rigorous structural confirmation is paramount. While a complete public dataset for the title compound is unavailable, we can present a composite analysis based on predicted data and spectra from close structural analogs. Scientists should always acquire their own analytical data for novel batches.

Mass Spectrometry

Mass spectrometry confirms the molecular weight and provides fragmentation patterns for structural elucidation. The data below includes predicted collision cross-section (CCS) values for various adducts of the target molecule, which is valuable for advanced analytical techniques like ion mobility-mass spectrometry.[3]

| Adduct | m/z (Predicted) | CCS (Ų) (Predicted) |

| [M+H]⁺ | 220.09682 | 147.0 |

| [M+Na]⁺ | 242.07876 | 154.3 |

| [M-H]⁻ | 218.08226 | 152.4 |

| [M]⁺ | 219.08899 | 146.8 |

Data sourced from PubChemLite.[3]

The mass spectrum of the N-benzyl analog shows the expected molecular ion, and its fragmentation pattern would be dominated by cleavages adjacent to the carbonyl groups and the loss of the benzyl group.[7] A similar pattern is expected for the N-phenyl analog, with key fragments corresponding to the phenylpyrrolidinone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive map of the compound's proton and carbon framework. Below are the expected chemical shifts (δ) in ppm for the title compound, based on standard chemical shift tables and analysis of related structures. The spectrum should be acquired in a solvent like CDCl₃ or DMSO-d₆.[8]

¹H NMR (Expected):

-

7.6-7.2 ppm (m, 5H): Aromatic protons of the N-phenyl group. The protons ortho to the nitrogen will be the most downfield.

-

3.9-3.7 ppm (m, 2H): Methylene protons on the nitrogen side of the lactam (C5-H₂).

-

3.75 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).

-

3.5-3.3 ppm (m, 1H): The methine proton at the ester-bearing carbon (C3-H).

-

3.0-2.7 ppm (m, 2H): Methylene protons adjacent to the lactam carbonyl (C4-H₂).

¹³C NMR (Expected):

-

~173 ppm: Carbonyl carbon of the lactam.

-

~171 ppm: Carbonyl carbon of the ester.

-

~138 ppm: Quaternary aromatic carbon attached to the nitrogen.

-

~129 ppm, ~125 ppm, ~120 ppm: Aromatic CH carbons.

-

~53 ppm: Methyl carbon of the ester.

-

~50 ppm: Methylene carbon adjacent to nitrogen (C5).

-

~38 ppm: Methine carbon (C3).

-

~35 ppm: Methylene carbon (C4).

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups. The spectrum will be dominated by two strong carbonyl stretching vibrations. An FTIR spectrum of a close analog, 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(1-phenylethyl)-, methyl ester, validates the expected peak locations.[9]

-

~1735 cm⁻¹: Strong, sharp peak for the ester carbonyl (C=O) stretch.

-

~1690 cm⁻¹: Strong, sharp peak for the lactam (amide) carbonyl (C=O) stretch. This is at a lower wavenumber due to resonance with the nitrogen lone pair.

-

~1600, ~1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1200 cm⁻¹: C-O stretching of the ester group.

-

~750, ~690 cm⁻¹: C-H out-of-plane bending for a monosubstituted benzene ring.

Section 4: Reactivity and Synthetic Applications

The utility of this compound lies in its role as a versatile synthetic intermediate. Its two primary reactive handles are the methyl ester and the lactam ring, though the ester is far more commonly manipulated.

Hydrolysis to the Carboxylic Acid

The methyl ester can be easily hydrolyzed under basic conditions (e.g., NaOH or LiOH in a methanol/water mixture) to yield the corresponding carboxylic acid, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid .[10] This acid is a crucial intermediate for building compound libraries, as it provides a handle for amide coupling reactions.

Use in Amide Library Synthesis

The resulting carboxylic acid is frequently activated and coupled with a diverse range of amines to produce libraries of amides for biological screening.[1][10] This workflow is a cornerstone of modern medicinal chemistry for structure-activity relationship (SAR) studies.

Caption: Key reaction pathway for converting the title compound into an amide library.

Claisen and Related Condensations

The methylene group (C4) alpha to both the ester and lactam carbonyls has acidic protons. This allows the compound to act as a nucleophile in condensation reactions. For instance, it can undergo a Masamune-Claisen condensation to form a β-keto ester, which can then be used in subsequent cyclization reactions to build more complex heterocyclic systems like pyrimidines.[1][10] This reactivity highlights the compound's value in constructing intricate molecular architectures.

Section 5: Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While a specific, official safety data sheet (SDS) is not widely available, a hazard assessment can be made based on its functional groups.

-

General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Potential Hazards:

-

Skin/Eye Irritation: Amides and esters can be irritating to the skin and eyes upon contact.

-

Toxicity: The compound contains an aniline-like substructure, and related aromatic amines can be toxic. Handle with care to avoid inhalation or ingestion.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.

Disclaimer: This information is for guidance only. Always consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical and follow all institutional safety protocols.

References

A complete list of sources cited within this document is provided below for verification and further reading.

-

Royal Society of Chemistry. (n.d.). Supporting Information. RSC. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. ScienceOpen. Retrieved from [Link]

-

Stropnik, T., et al. (2011). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 16(4), 3121-3136. Available at: [Link]

-

SyntheticPage. (n.d.). Synthesis of 5-Oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid methyl ester. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(1-phenylethyl)-, methyl ester [FTIR]. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester [MS (GC)]. Retrieved from [Link]

-

SpectraBase. (n.d.). (2R,3R)-1-Methyl-5-oxo-2-phenyl-3-(pyrrolidine-1-carbonyl)pyrrolidine-3-carbonitrile [Vapor Phase IR]. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. RSC. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H13NO3). Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyl 5-oxo-1-(1-phenylethyl)pyrrolidine-3-carboxylate. Retrieved from [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0074798). Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-oxo-1-propylpyrrolidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Serkov, S. A., et al. (2024). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin. Request PDF at [Link]

-

Appchem. (n.d.). N-Methyl-5-oxo-1-phenylpyrrolidine-3-carboxamide. Retrieved from [Link]

-

Grošelj, U., et al. (2013). Synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones. European Journal of Chemistry, 4(1), 1-6. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Retrieved from [Link]

-

SpectraBase. (n.d.). (2R,3R)-1-Methyl-3-(morpholine-4-carbonyl)-5-oxo-2-phenylpyrrolidine-3-carbonitrile [Vapor Phase IR]. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6125-6134. Available at: [Link]

-

Organic Syntheses. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Methoxy-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid amide [Vapor Phase IR]. Retrieved from [Link]

Sources

- 1. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. PubChemLite - this compound (C12H13NO3) [pubchemlite.lcsb.uni.lu]

- 4. This compound | CAS: 64320-92-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. arctomsci.com [arctomsci.com]

- 6. prepchem.com [prepchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. scienceopen.com [scienceopen.com]

- 9. spectrabase.com [spectrabase.com]

- 10. mdpi.com [mdpi.com]

The Biological Versatility of Substituted Pyrrolidinone Esters: A Guide to Synthesis, Activity, and Therapeutic Potential

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The pyrrolidinone ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its non-planar, sp3-hybridized structure allows for a thorough exploration of three-dimensional chemical space, a critical factor in designing selective and potent therapeutic agents.[4] When functionalized with an ester moiety and various substituents, the resulting pyrrolidinone esters exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, neuroprotective, and enzyme-inhibiting properties.[3][5] This guide provides a comprehensive overview of this promising class of compounds, synthesizing field-proven insights on their structure-activity relationships (SAR), detailing validated experimental protocols for their evaluation, and exploring future therapeutic applications.

The Pyrrolidinone Core: A Foundation for Pharmacological Diversity

The five-membered lactam (cyclic amide) structure of pyrrolidinone is a cornerstone in the development of novel therapeutics.[3] Unlike aromatic heterocycles, its saturated nature provides conformational flexibility, which can be fine-tuned with specific substituents to achieve optimal binding to biological targets.[4][6] The introduction of an ester group provides a key site for metabolic activity and can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. The true versatility, however, arises from the diverse substitutions possible at various positions on the pyrrolidinone ring, which modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby dictating its specific biological activity.[2][7]

The Broad Spectrum of Biological Activity

Substituted pyrrolidinone esters and their amide analogues have demonstrated efficacy across a wide range of therapeutic areas. This diversity underscores the scaffold's potential as a foundational element for targeted drug design.[5]

Antimicrobial and Antifungal Activity

Several novel series of substituted pyrrolidinones have shown significant promise as antimicrobial agents.[8][9] For instance, 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones have been synthesized and screened for their activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[8] Certain compounds within this class exhibited significant zones of inhibition, with Minimum Inhibitory Concentration (MIC) values as low as 0.09 mg/mL.[8][9] Further research has expanded this to include pyrrolidine-containing chalcones and pyrazolines, which also demonstrate antibacterial and antifungal properties.[10] The mechanism often involves disruption of bacterial cell wall synthesis or other essential enzymatic processes.

Table 1: Selected Antimicrobial Activity of Substituted Pyrrolidinone Derivatives

| Compound Class | Target Organism | Activity Measurement | Result | Reference |

| 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones | E. coli | Zone of Inhibition | 17.6 mm | [8] |

| 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones | Various Bacteria | MIC | 0.09 - 1.0 mg/mL | [9] |

| Pyrrolidine-incorporated Chalcones | Candida albicans | Moderate Activity | Not Quantified | [10] |

| Dispiropyrrolidines | Bacillus subtilis | Good Activity | Not Quantified | [11] |

| N-(substituted benzyl imino) 4-(2″,5″-dioxo pyrrolidin-1-yl) benzamides | Various Bacteria/Fungi | Active | Not Quantified | [12] |

Anticancer Activity

The pyrrolidinone scaffold is a key component in a variety of potent anticancer agents.[1][2] Synthetic derivatives have shown significant antiproliferative activity against numerous cancer cell lines, including lung (A549), breast (MCF-7), prostate (PPC-1), and melanoma (IGR39).[13][14] The anticancer efficacy is highly dependent on the nature of the substitutions. For example, incorporating a 3,4,5-trimethoxyphenyl moiety has been shown to enhance activity against A549 lung cancer cells.[13] Similarly, hybrid molecules combining the pyrrolidinone core with diphenylamine and hydrazone fragments have yielded compounds with potent and selective activity against prostate cancer and melanoma cell lines, with EC50 values in the low micromolar range (2.5–20.2 µM).[14][15]

Table 2: Anticancer Activity of Selected Pyrrolidinone Derivatives

| Compound Class | Cancer Cell Line | Activity Measurement | Result | Reference |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives | A549 (Lung) | Cell Viability | Reduced to 28.0% | [13] |

| Diphenylamine-pyrrolidinone-hydrazone derivatives | IGR39 (Melanoma) | EC50 | 2.50 ± 0.46 µM | [14] |

| Diphenylamine-pyrrolidinone-hydrazone derivatives | PPC-1 (Prostate) | EC50 | 3.63 ± 0.45 µM | [14] |

| Thiophen-containing pyrrolidine derivatives | MCF-7 (Breast) | IC50 | 17 - 28 µM | [4] |

| Thiophen-containing pyrrolidine derivatives | HeLa (Cervical) | IC50 | 19 - 30 µM | [4] |

Neuroprotective Effects

The pyrrolidone family of chemicals has a long history in neuroscience, beginning with the development of nootropic agents like piracetam, which enhance learning and memory.[16] More recent research has focused on the neuroprotective potential of novel substituted pyrrolidinones. These compounds have shown efficacy in animal models of cognitive impairment, such as the scopolamine-induced memory deficit model in mice.[17][18] The proposed mechanisms of action are multifaceted and include the inhibition of acetylcholinesterase (AChE), reduction of oxidative stress, and modulation of key signaling pathways.[17] For example, pyrrolidine dithiocarbamate (PDTC) has been shown to be neuroprotective in neonatal hypoxia-ischemia by acting as an antioxidant and activating the Akt-GSK signaling pathway.[19] Furthermore, specific pyrrolidine derivatives have been developed as potent sodium channel blockers, showing remarkable neuroprotective activity in models of ischemic stroke.[20]

Potent and Selective Enzyme Inhibition

A significant area of research involves designing pyrrolidinone esters as inhibitors of specific enzymes implicated in disease.[3]

-

Autotaxin (ATX) Inhibition: ATX is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule involved in cancer and fibrosis.[21] Novel, optically active 2-pyrrolidinone derivatives, particularly those bearing a boronic acid group, have been developed as highly potent ATX inhibitors with IC50 values as low as 35 nM.[21][22]

-

N-Acylethanolamine Acid Amidase (NAAA) Inhibition: NAAA is responsible for degrading the anti-inflammatory lipid palmitoylethanolamide (PEA). Inhibiting NAAA can provide therapeutic benefits for inflammation and pain.[7] Structure-activity relationship studies on pyrrolidine amide derivatives have led to the development of potent NAAA inhibitors.[7][23]

-

α-Amylase and α-Glucosidase Inhibition: In the context of type-2 diabetes, inhibiting enzymes that metabolize carbohydrates can help regulate blood glucose levels. Pyrrolidine derivatives have been designed as dual inhibitors of α-amylase and α-glucosidase, with some analogues showing noteworthy inhibitory activity.[24]

-

InhA Inhibition: As a potential treatment for tuberculosis, pyrrolidinone analogues have been evaluated as inhibitors of InhA, an essential enzyme for the survival of Mycobacterium tuberculosis.[25]

Structure-Activity Relationships (SAR): Designing for Potency and Selectivity

The biological target and potency of a pyrrolidinone ester are dictated by the chemical nature and spatial orientation of its substituents. Synthesizing findings from numerous studies reveals several key SAR principles.[1][7][23]

-

Lipophilicity and Steric Factors: For NAAA inhibitors, SAR studies showed that small, lipophilic substituents on the terminal phenyl group were preferable for optimal potency.[7][23] The conformation of the linker chain between the pyrrolidine core and other pharmacophores is also critical; flexible linkers can increase potency but may reduce selectivity against related enzymes like FAAH.[7]

-

Electronic Effects: In the development of α-amylase and α-glucosidase inhibitors, derivatives with electron-donating groups (e.g., a para-methoxy group) on an associated aromatic ring demonstrated exceptional inhibitory activity.[24]

-

Conformational Restriction: The stereochemistry of the pyrrolidine ring is paramount. Methyl substitution on the pyrrolidine ring can impose conformational restrictions that limit flexibility and, in some cases, enhance enantioselectivity and reactivity.[4][6] The specific spatial arrangement of substituents determines the binding mode to enantioselective proteins, meaning different stereoisomers can have vastly different biological profiles.[4]

Core Experimental Protocols

To ensure reproducibility and scientific integrity, the methodologies used to evaluate these compounds must be robust and well-validated. The following protocols are representative of standard practices in the field.

General Synthesis of 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones[8]

This protocol describes a dehydrative cyclization, a common strategy for forming the pyrrolidinone ring.

-

Reactant Preparation: A mixture of 4-(substituted-phenylsulfonamido)butanoic acid (1.0 mmol) and polyphosphate ester (PPE) (2.5 mL) is prepared in a round-bottom flask.

-

Catalyst Addition (Optional but Recommended): For improved yield and reduced reaction time, 4-(N,N-dimethylamino)pyridine (DMAP) can be added as a catalyst along with a solvent like chloroform.

-

Reaction Conditions: The mixture is stirred vigorously under anhydrous conditions (e.g., under a nitrogen atmosphere) at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction typically runs for 15-30 hours.

-

Workup: Upon completion, the reaction mixture is poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution.

-

Extraction: The aqueous layer is extracted three times with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-one.

Causality Insight: The use of PPE serves as a powerful dehydrating agent, facilitating the intramolecular cyclization to form the lactam ring. Anhydrous conditions are critical to prevent the decomposition of PPE and ensure the reaction proceeds efficiently.[8]

In Vitro Anticancer Cytotoxicity: MTT Assay[13]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrrolidinone ester derivatives (typically in a range from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The plate is gently shaken for 10 minutes, and the absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting a dose-response curve.

Self-Validation: This protocol includes a vehicle control to account for any effects of the solvent and a positive control (a known cytotoxic drug like Doxorubicin) to validate the assay's sensitivity and performance.

Future Prospects and Conclusion

The substituted pyrrolidinone ester scaffold is a proven platform for the discovery of novel, potent, and selective therapeutic agents. Its structural versatility allows for fine-tuning of pharmacological properties to address a wide array of diseases. Future research will likely focus on several key areas:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, such as compounds with both anti-inflammatory and anticancer properties.[26]

-

Stereoselective Synthesis: Developing more efficient and scalable methods for synthesizing specific stereoisomers to improve therapeutic indices and reduce off-target effects.[27]

-

Advanced Drug Delivery: Incorporating pyrrolidinone esters into novel drug delivery systems, such as nanoparticles or prodrugs, to enhance bioavailability and target-site accumulation.

References

-

Zareef, M., Iqbal, R., & Arfan, M. (2008). A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Zareef, M., Iqbal, R., & Arfan, M. (2008). A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones. PubMed. [Link]

-

Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. [Link]

-

Al-Warhi, T., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

-

Unknown Author. (n.d.). Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalconesand Pyrazolines. International Journal of Chemical and Physical Sciences. [Link]

-

Unknown Author. (n.d.). Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines. PubMed. [Link]

-

Bhat, A. A., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). PubMed. [Link]

-

Petrikaite, V., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PMC - NIH. [Link]

-

Kumar, P., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed. [Link]

-

Gatea, S. S., & Aziz, A. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

-

Bhat, A. A., et al. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed Central. [Link]

-

Li, Y., et al. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. NIH. [Link]

-

Unknown Author. (2025). Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. Request PDF. [Link]

-

Petrikaite, V., et al. (2025). (PDF) Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. ResearchGate. [Link]

-

Cirrincione, G., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Unknown Source. [Link]

-

Unknown Author. (2025). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. [Link]

-

Gouliaev, A. H., & Senning, A. (1994). Pyrrolidone derivatives. PubMed. [Link]

-

Taş, S., et al. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. PubMed. [Link]

-

Unknown Author. (n.d.). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. NIH. [Link]

-

Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. [Link]

-

Unknown Author. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. [Link]

-

Tu, H., et al. (2010). Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia. PubMed. [Link]

-

Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. PubMed. [Link]

-

Kumar, P., et al. (2025). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Request PDF. [Link]

-

Li, Y., et al. (2020). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Publishing. [Link]

-

Unknown Author. (n.d.). View of Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Unknown Source. [Link]

-

Kananovich, D. G., & Skorb, E. V. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Kulig, K., et al. (n.d.). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. ResearchGate. [Link]

-

Blondiaux, N., et al. (2016). Pyrrolidinone and Pyrrolidine Derivatives: Evaluation as Inhibitors of InhA and Mycobacterium Tuberculosis. PubMed. [Link]

Sources

- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. A novel synthesis and antimicrobial activity of 1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijcps.org [ijcps.org]

- 11. Synthesis, antibacterial activity evaluation and QSAR studies of novel dispiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 24. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

The Phenylpyrrolidine Scaffold: A Journey from Foundational Synthesis to Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in numerous FDA-approved drugs and natural products.[1][2] Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of chemical space, crucial for specific and high-affinity interactions with biological targets.[3] The introduction of a phenyl group to this scaffold confers a unique combination of lipophilicity and electronic properties, opening avenues for a vast array of pharmacological activities. This technical guide provides a comprehensive exploration of the discovery and history of phenylpyrrolidine derivatives. It begins with the foundational synthetic routes to the core structure, chronicles the development of early CNS stimulants like Prolintane, and charts the scaffold's diversification into modern therapeutic areas, including anticonvulsants, selective dopamine receptor modulators, and enzyme inhibitors for cancer and diabetes. Through detailed protocols, mechanistic diagrams, and structure-activity relationship (SAR) analyses, this guide offers field-proven insights for professionals engaged in drug discovery and development.

The Pyrrolidine Ring: A Privileged Scaffold in Medicinal Chemistry

The remarkable success of the pyrrolidine nucleus in drug design is no coincidence; it is the top-ranked five-membered non-aromatic nitrogen heterocycle, featuring in at least 37 drugs approved by the U.S. Food and Drug Administration (FDA).[1] This preference stems from several key physicochemical properties:

-

Three-Dimensionality: Unlike flat aromatic rings, the puckered, non-planar structure of the pyrrolidine ring provides a 3D framework. This "pseudorotation" allows substituents to be projected into space in precise vectors, enabling a more effective and selective fit into the binding pockets of complex biological macromolecules like enzymes and receptors.[3]

-

Stereochemical Richness: The carbon atoms of the pyrrolidine ring can be chiral centers, allowing for the synthesis of stereoisomers with potentially distinct biological profiles and potencies. This stereogenicity is a powerful tool for optimizing pharmacodynamics and pharmacokinetics.

-

Improved Physicochemical Properties: The introduction of the heteroaliphatic pyrrolidine ring can enhance aqueous solubility compared to purely aromatic structures, a critical parameter for drug formulation and bioavailability.[1]

When a phenyl group is attached to this scaffold, it further expands the molecule's versatility. The phenyl ring can engage in hydrophobic and π-π stacking interactions within protein binding sites, while also serving as an anchor for further functionalization to fine-tune electronic properties and target engagement.

Foundational Syntheses of the Phenylpyrrolidine Core

The construction of the core phenylpyrrolidine structure has been approached from several classic and efficient standpoints. The chosen strategy often depends on the desired substitution pattern and the availability of starting materials.

Method 1: Cyclization via Grignard Reaction and Intramolecular Amination

One of the earliest and most direct methods involves the reaction of a Grignard reagent with a nitrile-containing substrate, followed by cyclization. A general synthesis of 2-phenylpyrrolidine, for instance, can be achieved starting from 4-chlorobutyronitrile and phenylmagnesium bromide.[4] The Grignard reagent attacks the nitrile to form an intermediate imine, which is then reduced and cyclizes to form the pyrrolidine ring.

Caption: General workflow for the synthesis of 2-phenylpyrrolidine.

Method 2: Reduction of Phenylpyrrolidinones

An alternative and widely used approach is the reduction of a lactam (a cyclic amide), specifically a phenyl-substituted pyrrolidin-2-one. This method is particularly useful for producing chiral derivatives if the starting lactam is enantiomerically pure. The robust amide functionality requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the classic choice.

Experimental Protocol: Synthesis of (R)-2-Phenylpyrrolidine from (R)-5-Phenylpyrrolidin-2-one[5]

-

Rationale: This protocol demonstrates the direct reduction of a lactam to an amine. Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing amides to amines. The reaction is conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent. The initial cooling is critical to control the highly exothermic reaction between LiAlH₄ and the lactam.

-

Step-by-Step Methodology:

-

Reaction Setup: A solution of (R)-5-phenylpyrrolidin-2-one (0.25 mol) in anhydrous tetrahydrofuran (800 mL) is prepared in a multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under a nitrogen atmosphere.

-

Cooling: The flask is cooled to a temperature between -5°C and 5°C using an ice-salt bath.

-

Reagent Addition: Lithium aluminum hydride (LiAlH₄, 0.62 mol) is added portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

Quenching: The reaction is carefully quenched by slowly adding water (23.6 g) while maintaining the temperature below 5°C. This step is highly exothermic and must be performed with extreme caution.

-

Workup: The mixture is stirred at room temperature for an additional hour to ensure complete quenching and precipitation of aluminum salts.

-

Isolation: The resulting slurry is filtered, and the filter cake is washed with THF. The combined filtrate is concentrated under reduced pressure to yield (R)-2-phenylpyrrolidine as a colorless oil.

-

The Dawn of an Era: Prolintane and CNS Stimulants

The therapeutic potential of phenylpyrrolidine derivatives was first broadly recognized in the 1950s with the synthesis and development of Prolintane (1-Phenyl-2-pyrrolidinylpentane).[6][7] Marketed under trade names like Catovit, it was used as a central nervous system (CNS) stimulant to treat fatigue, narcolepsy, and ADHD.[6][7]

Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition (NDRI)

Prolintane functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[7][8] It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET) on the presynaptic neuron. This inhibition prevents the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their concentration and prolonging their signaling activity on postsynaptic receptors. This enhanced dopaminergic and noradrenergic neurotransmission is responsible for its stimulant, energizing, and alertness-promoting effects.[7]

Caption: Mechanism of action for Prolintane as an NDRI.

Synthesis and Decline

Early syntheses of Prolintane often involved the reaction of 2-oxo-1-phenylpentane with pyrrolidine or utilized Strecker synthesis, which employed toxic cyanides.[9] More modern and efficient routes have since been developed.[10] Despite its therapeutic use, Prolintane's potential for abuse became apparent, with reports of recreational use emerging in Europe in the early 2000s, leading to its decline and discontinuation in many markets.[6][7]

Diversification and New Therapeutic Horizons

The versatility of the phenylpyrrolidine scaffold has allowed medicinal chemists to move far beyond CNS stimulants, designing derivatives for a wide range of diseases by modifying the core structure and its substituents.

Anticonvulsants: The Racetam Analogs

Inspired by the nootropic and anticonvulsant properties of racetam-class drugs, researchers have designed 4-phenylpyrrolidone derivatives with potent activity.[11] By incorporating the phenylpyrrolidone core into structures with features of known anticonvulsants, novel compounds with dual activities have been created.

One notable example is the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid (GIZh-290), which demonstrated superior anticonvulsant activity compared to the established drug levetiracetam in preclinical models.[11] This compound also retained significant nootropic (cognitive-enhancing) effects, showcasing the potential for developing single molecules that can address multiple symptoms of neurological disorders.[11] The broader class of pyrrolidine anticonvulsants, which includes the blockbuster drug Levetiracetam, works through mechanisms that appear to slow down nerve transmission, though the exact targets are still being fully elucidated.[12]

Selective Dopamine Receptor Modulation: The Case of A-412997

The dopamine D4 receptor is a key target for neuropsychiatric conditions due to its high expression in brain regions associated with cognition, such as the prefrontal cortex.[13] The development of A-412997 represented a major breakthrough, as it was the first highly selective agonist for the D4 subtype.[14]

-

Structure: A-412997 is N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide. While not a direct phenylpyrrolidine, its piperidine ring is a closely related six-membered heterocycle, and its development highlights the principles of targeting dopamine receptors with N-heterocyclic structures. The principles learned from this class are directly applicable to phenylpyrrolidine design.

-

Significance: In animal models, A-412997 improved cognitive performance to a degree similar to methylphenidate but, crucially, without inducing signs of abuse liability or side effects like sedation and nausea.[14]

-

SAR Insights: Subsequent research based on the A-412997 scaffold has generated a series of derivatives with diverse profiles, ranging from partial agonists to full antagonists.[13] These studies have revealed that specific interactions within the receptor binding pocket govern the efficacy of the ligand, providing a roadmap for designing D4-selective drugs with tailored functional activities.[13]

Table 1: Biological Activity of Dopamine D4 Receptor Ligands

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| A-412997 | D4 | ≤ 4.3 | Agonist |

| PD-168,077 | D4 | (Less Selective) | Agonist |

| CP-226,269 | D4 | (Less Selective) | Agonist |

(Data synthesized from multiple sources indicating high affinity and selectivity for A-412997).[13][14][15]

Enzyme Inhibition: Targeting Cancer and Diabetes

The phenylpyrrolidine scaffold has proven to be an excellent framework for designing potent and selective enzyme inhibitors.

-

Cancer Therapy (AKR1C3 Inhibition): The aldo-keto reductase enzyme AKR1C3 is implicated in the progression of prostate and breast cancers. A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones were developed as potent (<100 nM) and selective non-carboxylate inhibitors of AKR1C3.[16] SAR studies revealed that the sulfonamide group was critical for activity, while variations in the pyrrolidinone ring's position or electronics severely diminished potency, highlighting a highly specific binding mode.[16]

-

Diabetes Management (α-Amylase and α-Glucosidase Inhibition): Inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is a validated strategy for managing type-2 diabetes.[17] A series of N-aryl-pyrrolidine-2-carboxamide derivatives have been synthesized and evaluated for this purpose.[2][17]

Table 2: Inhibitory Activity of N-aryl-pyrrolidine-2-carboxamides Against Carbohydrate-Digesting Enzymes[2]

| Compound | Substituent on Phenyl Ring | α-Amylase Inhibition (IC₅₀, µM) | α-Glucosidase Inhibition (IC₅₀, µM) |

|---|---|---|---|

| 3a | H (Unsubstituted) | >100 | 85.2 |

| 3f | 4-Chloro (EWG) | 78.5 | 65.4 |

| 3g | 4-Methoxy (EDG) | 62.1 | 50.3 |

(IC₅₀ values are representative; EWG = Electron-Withdrawing Group, EDG = Electron-Donating Group)

The SAR for this series indicates that electronic properties play a crucial role. An electron-donating group like methoxy at the para-position significantly enhances inhibitory activity against both enzymes, likely by influencing hydrogen bonding or other electronic interactions within the active sites.[2]

Modern Synthetic Workflow: N-aryl-pyrrolidine-2-carboxamides

The following protocol details a robust, multi-step synthesis for generating a library of N-aryl-pyrrolidine-2-carboxamide derivatives, a class with demonstrated potential as enzyme inhibitors.[17] This workflow is a prime example of modern synthetic strategy, employing protecting groups and coupling agents to achieve high yields and purity.

Caption: Synthetic workflow for N-aryl-pyrrolidine-2-carboxamides.

Experimental Protocol: Synthesis of N-phenylpyrrolidine-2-carboxamide Derivatives[17]

-

Step 1: Synthesis of N-Boc-proline

-

Rationale: The secondary amine of proline is protected with a tert-butyloxycarbonyl (Boc) group. This prevents the amine from interfering with the subsequent amide bond formation at the carboxylic acid site. The Boc group is stable under the coupling conditions but easily removed later with acid.

-

Methodology: To a solution of L-proline in a suitable solvent (e.g., a mixture of dioxane and water), a base such as sodium hydroxide is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc-anhydride). The mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the consumption of starting material. The solvent is removed under reduced pressure, and the residue is worked up (e.g., by acidification and extraction with an organic solvent) and purified to yield N-Boc-proline.

-

-

Step 2: Synthesis of tert-butyl (S)-2-(arylcarbamoyl) pyrrolidine-1-carboxylate derivatives

-

Rationale: This is the key amide bond-forming step. A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), is used to activate the carboxylic acid of N-Boc-proline, making it susceptible to nucleophilic attack by the desired substituted aromatic amine. A non-nucleophilic base like triethylamine (TEA) is often added to neutralize the HCl salt if the amine is provided as such.

-

Methodology: N-Boc-proline and a substituted aromatic amine are dissolved in an anhydrous solvent like dichloromethane (DCM). The solution is cooled in an ice bath, and the coupling agent (e.g., EDC) and an activator (e.g., HOBt) are added. The reaction is stirred, allowing it to warm to room temperature overnight. The reaction is then quenched, washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

-

-

Step 3: Synthesis of N-phenylpyrrolidine-2-carboxamide derivatives

-

Rationale: The final step is the removal of the Boc protecting group to yield the target secondary amine. This is achieved under strong acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed, leaving the protonated product.

-

Methodology: The Boc-protected intermediate from Step 2 is dissolved in anhydrous DCM. An excess of trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the excess TFA and DCM are removed under reduced pressure to yield the final N-phenylpyrrolidine-2-carboxamide derivative, typically as a TFA salt.

-

Conclusion and Future Prospects